2-((Dimethylamino)methyl)-4,4-diphenylcyclohexanone hydrochloride
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Overview
Description
2-((Dimethylamino)methyl)-4,4-diphenylcyclohexanone hydrochloride is a synthetic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dimethylamino group attached to a cyclohexanone ring with two phenyl groups. It is commonly used in research and industrial applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Dimethylamino)methyl)-4,4-diphenylcyclohexanone hydrochloride typically involves the reaction of dimethylamine with a suitable cyclohexanone derivative. One common method includes the following steps:
Starting Materials: Cyclohexanone, dimethylamine, and a suitable catalyst.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a solvent such as ethanol or methanol.
Procedure: The cyclohexanone is reacted with dimethylamine in the presence of a catalyst to form the desired product. .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production also involves stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
2-((Dimethylamino)methyl)-4,4-diphenylcyclohexanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclohexanone derivatives
Scientific Research Applications
2-((Dimethylamino)methyl)-4,4-diphenylcyclohexanone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential analgesic and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals .
Mechanism of Action
The mechanism of action of 2-((Dimethylamino)methyl)-4,4-diphenylcyclohexanone hydrochloride involves its interaction with specific molecular targets. It is known to bind to opioid receptors, particularly the μ-opioid receptor, and inhibit the reuptake of neurotransmitters such as norepinephrine and serotonin. This dual mechanism contributes to its analgesic effects by modulating pain signals in the central nervous system .
Comparison with Similar Compounds
Similar Compounds
Tramadol: A well-known analgesic with a similar structure and mechanism of action.
Dimethylaminoethyl chloride hydrochloride: Used as an intermediate in organic synthesis.
Dimethylamine: A simpler amine with various industrial applications .
Uniqueness
2-((Dimethylamino)methyl)-4,4-diphenylcyclohexanone hydrochloride stands out due to its unique combination of a cyclohexanone ring with two phenyl groups and a dimethylamino group. This structure imparts specific chemical properties that make it valuable in diverse applications, particularly in medicinal chemistry and pharmaceutical research .
Properties
CAS No. |
65445-77-4 |
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Molecular Formula |
C21H26ClNO |
Molecular Weight |
343.9 g/mol |
IUPAC Name |
2-[(dimethylamino)methyl]-4,4-diphenylcyclohexan-1-one;hydrochloride |
InChI |
InChI=1S/C21H25NO.ClH/c1-22(2)16-17-15-21(14-13-20(17)23,18-9-5-3-6-10-18)19-11-7-4-8-12-19;/h3-12,17H,13-16H2,1-2H3;1H |
InChI Key |
OVFWZBSLBXTYLH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1CC(CCC1=O)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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